molecular formula C30H22N4O2 B11493246 4-(dibenzo[b,d]furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(dibenzo[b,d]furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11493246
M. Wt: 470.5 g/mol
InChI Key: IRAPWQGQIYWINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibenzo[b,d]furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with a unique structure that combines several aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibenzo[b,d]furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the dibenzo[b,d]furan moiety, which can be synthesized via the cyclization of biphenyl derivatives The subsequent steps involve the formation of the pyrimido[1,2-a]benzimidazole core through condensation reactions with appropriate amines and aldehydes under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and dibenzo[b,d]furan moieties, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound might exhibit interesting bioactivities, such as antimicrobial, antiviral, or anticancer properties. These potential activities make it a candidate for drug discovery and development.

Medicine

The compound’s structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new pharmaceuticals. Its ability to undergo various chemical modifications allows for the optimization of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 4-(dibenzo[b,d]furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s structure allows it to fit into the active sites of these proteins, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: A simpler structure that forms part of the compound’s backbone.

    Benzimidazole: Another component of the compound, known for its bioactivity.

    Pyrimido[1,2-a]benzimidazole: A fused heterocyclic system similar to the core structure of the compound.

Uniqueness

What sets 4-(dibenzo[b,d]furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide apart is its combination of these moieties into a single molecule, providing a unique set of chemical and physical properties

Properties

Molecular Formula

C30H22N4O2

Molecular Weight

470.5 g/mol

IUPAC Name

4-dibenzofuran-2-yl-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C30H22N4O2/c1-18-27(29(35)32-20-9-3-2-4-10-20)28(34-24-13-7-6-12-23(24)33-30(34)31-18)19-15-16-26-22(17-19)21-11-5-8-14-25(21)36-26/h2-17,28H,1H3,(H,31,33)(H,32,35)

InChI Key

IRAPWQGQIYWINF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC5=C(C=C4)OC6=CC=CC=C65)C(=O)NC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.